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Compound of Interest

Compound Name: 6-bromo-1,4-dichloroisoquinoline

CAS No.: 1254514-12-9

Cat. No.: B6227037

Get Quote

Strategic Overview: The Tri-Functional Advantage
6-Bromo-1,4-dichloroisoquinoline represents a high-value "privileged scaffold" in medicinal

chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., ROCK,

PKA, and CDK inhibitors). Unlike mono-functionalized isoquinolines, this tri-halogenated core

offers three distinct vectors for chemical diversification, allowing researchers to fine-tune

potency, selectivity, and physicochemical properties (LogP, solubility) sequentially.
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Feature
6-Bromo-1,4-

dichloroisoquinoline
6-Bromoisoquinoline

1,4-

Dichloroisoquinoline

Synthetic Vectors 3 (C1, C4, C6) 1 (C6) 2 (C1, C4)

Regioselectivity High (C1 > C6 > C4) N/A High (C1 > C4)

Primary Application
Multi-target Kinase

Inhibitors
Simple Biaryls Hinge Binders

Lipophilicity Control
Tunable via C4-Cl

displacement
Fixed Tunable

Reactivity & Synthesis: The Causality of
Regioselectivity
The utility of this scaffold relies on the precise electronic differentiation between the three

halogenated positions.

The Reactivity Hierarchy
The reactivity order is governed by the electronic deficiency of the isoquinoline ring and the

bond dissociation energies.

C1-Cl (Most Reactive): The C1 position is highly electrophilic due to the adjacent ring

nitrogen (imine-like character). It undergoes Nucleophilic Aromatic Substitution (

) under mild conditions.

C6-Br (Intermediate Reactivity): This is a standard aryl bromide. It is inert to mild

but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-
Hartwig).

C4-Cl (Least Reactive): The C4 position is electron-rich relative to C1 (vinylogous amide

character). Displacement typically requires forcing conditions or specialized catalysts.
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Electronic Rationale

6-Bromo-1,4-dichloroisoquinoline
Path A: C1-Substitution

(SNAr, Mild Heat)
Target: Hinge Binding Region

 1st: High Selectivity
Path B: C6-Coupling

(Pd-Catalysis)
Target: Solvent Front/Selectivity Pocket

 2nd: Chemoselective
Path C: C4-Modification

(Harsh SNAr or Pd)
Target: Solubility/Shape

 3rd: Difficult

C1: Adjacent to N (Low LUMO)
C6: Aryl Bromide (Weak C-Br bond)

C4: Vinylogous (High Electron Density)

Click to download full resolution via product page

Figure 1: Sequential functionalization strategy based on electronic susceptibility.[1][2]

Experimental Protocols
Protocol A: C1-Selective (Introduction of Amine)
This step typically installs the primary pharmacophore (e.g., a homopiperazine or diamine)

responsible for hydrogen bonding in the kinase active site.

Reagents:

Substrate: 6-Bromo-1,4-dichloroisoquinoline (1.0 equiv)

Nucleophile: N-Boc-homopiperazine (1.2 equiv)

Base:

(2.0 equiv) or DIPEA (2.5 equiv)

Solvent: NMP or DMA (Polar aprotic solvents accelerate

)

Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 equiv of 6-bromo-1,4-dichloroisoquinoline in anhydrous NMP

(0.2 M concentration).

Addition: Add 2.0 equiv of powdered, dry

followed by 1.2 equiv of the amine nucleophile.

Reaction: Heat the mixture to 60–80°C under

atmosphere.

Critical Control Point: Monitor via TLC/LC-MS every hour. Reaction at C1 is usually

complete within 2-4 hours. Overheating (>100°C) may lead to trace C4 substitution.

Workup: Pour the mixture into ice-water (10x volume). The C1-substituted product often

precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with

brine (3x) to remove NMP, and dry over

.

Validation:

NMR should show the disappearance of the C1-Cl environment. The C4-Cl signal (singlet
around 8.0-8.5 ppm) must remain intact.

Protocol B: C6-Selective Suzuki-Miyaura Coupling
After C1 functionalization, the C6-Br bond is targeted. The C4-Cl bond remains intact due to

the stronger C-Cl bond strength compared to C-Br.

Reagents:

Substrate: C1-substituted intermediate (1.0 equiv)[3]

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

Catalyst:

(5 mol%) - Chosen for robustness against heteroatoms.
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Base:

(2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)[3]

Step-by-Step Methodology:

Degassing: Combine substrate and boronic acid in 1,4-dioxane. Sparge with Argon for 15

mins. Oxygen inhibits the catalytic cycle.

Catalyst Addition: Add

and aqueous base.

Reaction: Heat to 90°C for 4–12 hours.

Note: The C4-Cl bond is generally stable under these conditions. If C4-coupling is

observed, switch to a less active catalyst system (e.g.,

) or lower temperature.

Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel

chromatography (Gradient: 0-10% MeOH in DCM).

Characterization Framework
Accurate characterization is vital to confirm regioselectivity.

Mass Spectrometry (Isotope Patterns)
The halogen isotope patterns (

and

) provide an instant diagnostic tool.
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Compound Stage Formula
Expected Isotope
Pattern (M : M+2 :
M+4 ...)

Interpretation

Starting Material 3 : 4 : 1 (approx)
Distinct "tri-halo"

cluster.

C1-Substituted 1.3 : 1.7 : 0.4
Loss of one Cl

simplifies the cluster.

C6-Coupled 3 : 1
Classic mono-chloro

pattern (M and M+2).

NMR Diagnostics
H1 (Starting Material): N/A (Substituted by Cl).

H3 (Singlet): This proton is the key marker. In the starting material, it appears as a singlet

(due to C4-Cl blocking coupling).

Shift: Typically

8.2 – 8.5 ppm.

Post-C1 Substitution: Upfield shift (

7.5 – 8.0 ppm) due to the electron-donating effect of the new amine at C1.

H5/H7/H8: These protons form an AMX or ABC system on the benzenoid ring. Coupling

constants (

,

) confirm the 6-position substitution pattern.

Performance Comparison: Biological &
Physicochemical
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The following table compares the performance of a 6-bromo-1,4-dichloroisoquinoline
derived inhibitor (Compound A) against a standard monosubstituted isoquinoline (Compound

B, e.g., Fasudil analog) and a quinazoline alternative (Compound C).

Data represents typical values for Rho-kinase (ROCK) inhibitor scaffolds.

Metric
Compound A (From
6-Br-1,4-diCl)

Compound B
(From 6-H-1-Cl)

Compound C
(Quinazoline Core)

ROCK II IC50 < 10 nM 50 - 200 nM < 20 nM

Selectivity (vs PKA) High (>100x) Moderate (10-50x) Low (<10x)

Metabolic Stability
High (C4-Cl blocks

metabolism)

Low (C4-H

susceptible to

oxidation)

Moderate

Solubility (pH 7.4)
Moderate (

)

High (

)

Low (

)

Analysis:

Potency: The C6-aryl extension (accessible via the Br handle) allows the inhibitor to reach

the deep hydrophobic pocket of the kinase, significantly boosting potency compared to

Compound B.

Stability: The C4-Cl atom (retained from the starting material) sterically and electronically

protects the isoquinoline core from oxidative metabolism (P450 oxidation) at the C4 position,

a common failure mode for Compound B.

Solubility: While the Cl atoms increase lipophilicity (reducing solubility), this can be

counteracted by introducing solubilizing groups (e.g., piperazines) at C1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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